
3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride
Descripción general
Descripción
3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride, also known as 3-AETD, is a thietane-based compound that has been used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 215.5 g/mol. 3-AETD is a derivative of thietane, which is a cyclic hydrocarbon derived from sulfur, oxygen, and hydrogen. It is an important intermediate in the synthesis of various organic compounds and has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and dyes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
- Thietane 1,1-dioxides, including compounds similar to 3-(2-Aminoethyl)thietane 1,1-dioxide hydrochloride, have been synthesized and studied for their chemical properties and reactions. One study elaborates on the synthesis of thiete 1,1-dioxide and 3-chlorothiete 1,1-dioxide, showcasing their applications as intermediates in organic synthesis, including photochemical reactions and halogenation processes (Sedergran & Dittmer, 2003).
- A detailed exploration into the reactions of 2-(α-Haloalkyl)thiiranes with nucleophilic reagents demonstrated the potential to synthesize N-(thietan-3-yl)sulfonamides, highlighting the versatility of thietane 1,1-dioxide derivatives in organic synthesis (Sokolov et al., 2005).
- The structural characterization of thietane 1,1-dioxide derivatives was further advanced through NMR studies, which provide insights into their conformation and the effects of substitution on their chemical behavior (Fronza, Mondelli, & Bradamante, 1979).
Applications in Medicinal Chemistry and Biology
- While direct applications in medicinal chemistry or biology specific to this compound were not identified in the available literature, research on structurally related compounds like thietane derivatives indicates the potential for these types of molecules to be used in the development of novel therapeutic agents. For instance, organotin(IV) complexes have been synthesized and evaluated for their anticancer properties, showcasing the broader applicability of sulfur-containing heterocycles in drug development (Basu Baul et al., 2009).
Chemical Property and Mechanistic Insights
- Research on thietane 1,1-dioxide derivatives has also provided valuable mechanistic insights into their behavior in various chemical reactions. For example, a study on the acetolyses of chloropropene sulfide and chloroethyl methyl sulfide highlighted the complexities of reactions involving thietane derivatives, further underscoring their potential utility in synthesizing more complex molecules (Tabushi, Tamaru, & Yoshida, 1974).
Propiedades
IUPAC Name |
2-(1,1-dioxothietan-3-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S.ClH/c6-2-1-5-3-9(7,8)4-5;/h5H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKKYPVKQYFIMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1803581-09-0 | |
| Record name | 3-(2-aminoethyl)-1lambda6-thietane-1,1-dione hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



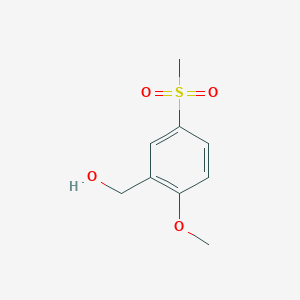
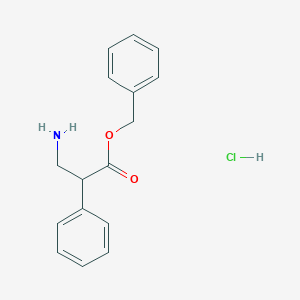
![2-Amino-2-[4-bromo-2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1528252.png)
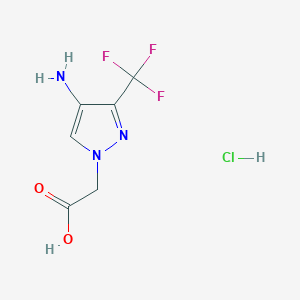

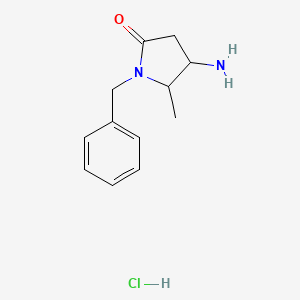
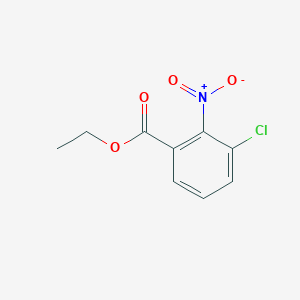
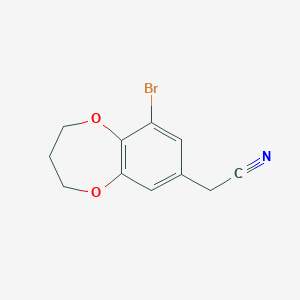

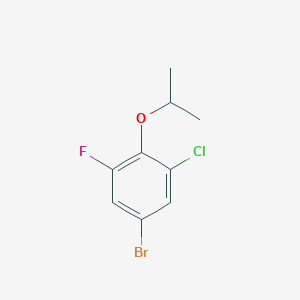
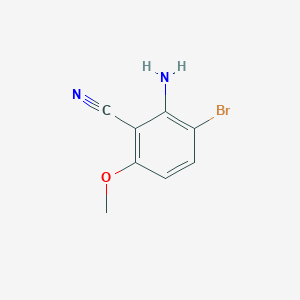

![7-Azaspiro[4.6]undecane](/img/structure/B1528267.png)
![6-Iodo-7-methyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1528269.png)